Ethyl 6-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine-2-carboxylate
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Overview
Description
Ethyl 6-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine-2-carboxylate is a heterocyclic compound that features a trifluoromethyl group attached to an imidazo[4,5-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl trifluoroacetate in the presence of a base, followed by cyclization to form the imidazo[4,5-b]pyridine core. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[4,5-b]pyridine derivatives.
Scientific Research Applications
Ethyl 6-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties
Mechanism of Action
The mechanism of action of Ethyl 6-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-picolinate: Another pyridine derivative with similar structural features but lacking the trifluoromethyl group.
Trifluoromethyl-substituted pyridines: Compounds with similar trifluoromethyl substitution but different core structures.
Uniqueness
Ethyl 6-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine-2-carboxylate is unique due to its combination of the imidazo[4,5-b]pyridine core and the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H8F3N3O2 |
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Molecular Weight |
259.18 g/mol |
IUPAC Name |
ethyl 6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H8F3N3O2/c1-2-18-9(17)8-15-6-3-5(10(11,12)13)4-14-7(6)16-8/h3-4H,2H2,1H3,(H,14,15,16) |
InChI Key |
SCXZHSPLJZRLHY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(N1)C=C(C=N2)C(F)(F)F |
Origin of Product |
United States |
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